Physicochemical Differentiation vs. Benzyl and Bromophenyl Analogs
The target compound occupies a distinct physicochemical space within the pyrrolo[3,2-d]isoxazole series. Its XLogP3 of 3.3, TPSA of 38.1 Ų, and MW of 234.68 g/mol differentiate it from the unsubstituted 3-benzyl analog (MW 200.24, no halogen, predicted lower lipophilicity) and the 3-(2-bromophenyl) analog (MW 265.11, higher halogen mass and polarizability) [1]. These values are computed using standardized PubChem algorithms (Cactvs/XLogP3) and are directly comparable across the series [1]. The 2-chlorobenzyl group provides an intermediate lipophilicity increment (aromatic Cl π ≈ +0.71) that positions this compound between the benzyl (π ≈ 0.00) and bromophenyl (π ≈ +0.86) extremes, offering a potentially favorable balance of membrane permeability and aqueous solubility for cellular assay compatibility [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 3.3; MW = 234.68 g/mol; TPSA = 38.1 Ų |
| Comparator Or Baseline | 3-Benzyl analog (CAS 603067-24-9): MW = 200.24 g/mol, no halogen, predicted lower logP. 3-(2-Bromophenyl) analog (CAS 603067-41-0): MW = 265.11 g/mol, Br π ≈ +0.86. 3-(2-Fluorobenzyl) analog (CAS 603067-86-3): MW ≈ 218.23 g/mol, F π ≈ +0.14. |
| Quantified Difference | ΔMW vs. benzyl analog = +34.44 g/mol (Cl substitution); ΔMW vs. bromophenyl analog = −30.43 g/mol. XLogP3 target (3.3) vs. predicted benzyl analog (~2.5–2.8 estimated by fragment additivity); higher than fluorobenzyl analog (predicted ~2.7–3.0). |
| Conditions | Computed physicochemical properties from PubChem (Cactvs 3.4.8.18, XLogP3 3.0); aromatic substituent constants from Hansch-Leo compendium. |
Why This Matters
For procurement decisions in early-stage screening, the intermediate lipophilicity and chlorine-specific electronic profile of this compound may provide a differentiated starting point for SAR exploration compared with non-halogenated or heavier-halogen analogs, particularly when balancing cellular permeability against nonspecific binding.
- [1] PubChem. Compound Summary for CID 3475518: 3-(2-Chlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3475518 (accessed April 2026). View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. View Source
